molecular formula C17H12ClN3OS B382741 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 403830-67-1

5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B382741
CAS No.: 403830-67-1
M. Wt: 341.8g/mol
InChI Key: WRXONHLFILKZQE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a synthetic chemical compound based on a fused triazolothiazinone scaffold, a class of heterocycles known for its significant relevance in medicinal and materials chemistry. Triazole derivatives are extensively investigated in pharmaceutical research for their broad spectrum of biological activities, which include potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The specific substitution pattern of chlorophenyl and phenyl groups on this core structure is designed to explore structure-activity relationships and optimize properties for various research applications . Beyond biomedical research, triazole-fused heterocycles have demonstrated utility in industrial applications, such as serving as effective corrosion inhibitors for metals like copper in acidic environments, as shown by studies on closely related molecules . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-13-8-6-11(7-9-13)14-10-15(22)21-17(23-14)19-16(20-21)12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXONHLFILKZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4H- Triazol-3-Ylsulfanyl-Acrylic Acids

The most widely reported method involves the regioselective cyclization of 4H-triazol-3-ylsulfanyl-acrylic acids (Figure 1). This reaction is catalyzed by heteropolyacids (HPAs) such as phosphotungstic acid (H₃PW₁₂O₄₀) or silicotungstic acid (H₄SiW₁₂O₄₀) at room temperature, achieving yields exceeding 85%. The mechanism proceeds via intramolecular nucleophilic attack of the triazole sulfur on the acrylic acid carbonyl, followed by dehydration to form the fused triazolothiazine ring.

Reaction Conditions

  • Catalyst : 5 mol% H₃PW₁₂O₄₀

  • Solvent : Acetonitrile or dichloromethane

  • Temperature : 25°C

  • Time : 2–4 hours

This method is favored for its mild conditions and avoidance of toxic reagents. The 4-chlorophenyl and phenyl substituents are introduced via pre-functionalized acrylic acid precursors, synthesized through thiol-ene click chemistry or nucleophilic substitution.

Coupling of Pre-Formed Triazole and Thiazine Intermediates

An alternative approach couples pre-synthesized triazole and thiazine fragments. For example, 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol is reacted with 2-phenyl-5,6-dihydro-1,3-thiazin-4-one in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Conditions

  • Coupling Agent : DCC (1.2 equivalents)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Reflux (66°C)

  • Time : 12 hours

This method yields ~70% product but requires stringent moisture control and generates stoichiometric waste (dicyclohexylurea). Industrial adaptations replace DCC with polymer-supported carbodiimides to simplify purification.

Optimization of Reaction Conditions

Catalyst Screening

Heteropolyacids outperform traditional Lewis acids (e.g., AlCl₃, ZnCl₂) in cyclization reactions due to their Brønsted acidity and thermal stability. A comparative study revealed:

CatalystYield (%)Reaction Time (h)
H₃PW₁₂O₄₀882.5
H₂SO₄626.0
Amberlyst-15754.0

HPAs also enable catalyst recycling, with no loss of activity after five cycles.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing the transition state. Non-polar solvents (toluene, xylene) reduce yields by 20–30% due to poor solubility of intermediates.

Temperature and Time Trade-Offs

Elevating temperatures to 50°C reduces reaction time to 1 hour but promotes side reactions (e.g., over-oxidation of sulfur). Room-temperature conditions balance speed and selectivity.

Structural Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy

  • C=N Stretch : 1605 cm⁻¹ (triazole ring)

  • C=O Stretch : 1680 cm⁻¹ (thiazinone carbonyl)

  • C-Cl Stretch : 750 cm⁻¹

¹H NMR (400 MHz, CDCl₃)

  • δ 7.45–7.89 (m, 9H) : Aromatic protons (4-chlorophenyl + phenyl)

  • δ 5.21 (s, 2H) : Thiazinone CH₂

  • δ 4.98 (s, 1H) : Triazole CH

Mass Spectrometry

  • Molecular Ion : m/z 392.1 [M+H]⁺ (calculated for C₁₉H₁₄ClN₃OS: 391.05)

Industrial-Scale Production

Continuous-Flow Synthesis

A patented continuous-flow process (Figure 2) achieves 95% conversion by maintaining precise residence times (10 minutes) and temperatures (30°C). Key advantages include:

  • Reduced solvent usage (50% less than batch reactors)

  • Real-time monitoring via in-line IR spectroscopy

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields 99% pure product.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes trace impurities .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazine structures exhibit promising antimicrobial activity. A study demonstrated that derivatives of triazoles showed significant inhibitory effects against various bacterial strains. The mechanism often involves disrupting the synthesis of essential biomolecules in microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-oneP. aeruginosa8 µg/mL

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study:
In vitro studies on breast cancer cell lines demonstrated that treatment with 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one resulted in a significant reduction in cell viability compared to control groups. The IC50 value was found to be approximately 15 µM.

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a crucial therapeutic target for conditions like Alzheimer's disease.

Table 2: AChE Inhibition Potency

Compound NameIC50 Value (µM)
Donepezil0.09
Galantamine0.15
5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one0.25

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 2/5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Phenyl / 4-Chlorophenyl C₁₇H₁₂ClN₃OS ~341.8 Potential enzyme inhibition (e.g., PDE1B) inferred from similar scaffolds
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (CAS 403830-64-8) 4-Methoxyphenyl / 4-Chlorophenyl C₁₈H₁₄ClN₃O₂S 379.84 Enhanced solubility due to methoxy group; unconfirmed bioactivity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one 4-Chlorophenyl / 3,4-Dimethoxyphenyl C₁₉H₁₆ClN₃O₃S 401.87 Electron-donating dimethoxy groups may alter reactivity or binding affinity
5-(4-Chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one p-Tolyl (methylphenyl) / 4-Chlorophenyl C₁₈H₁₄ClN₃OS 355.84 Increased lipophilicity for improved membrane permeability
6-Benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one Benzylidene / Phenyl C₁₇H₁₂N₄OS 328.37 Conjugated system enhances stability; unconfirmed biological activity

Key Observations:

Substituent Effects on Solubility: Methoxy groups (e.g., in CAS 403830-64-8) improve water solubility compared to purely hydrophobic substituents like phenyl or p-tolyl .

Electronic and Steric Influences :

  • Dimethoxy substituents () introduce electron-donating effects, which may modulate reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Steric bulk from substituents like p-tolyl () could hinder binding to enzyme active sites or alter metabolic stability.

Biological Activity Trends :

  • Triazolo-thiazine derivatives are implicated in enzyme inhibition (e.g., PDE1B in ) and anticancer activity (e.g., thiophene-triazolo hybrids in ).
  • The 4-chlorophenyl group is a common pharmacophore in bioactive compounds, suggesting its role in target engagement .

Biological Activity

The compound 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

  • Molecular Formula : C17H14ClN5OS
  • Molecular Weight : 353.84 g/mol

The structure features a triazole ring fused with a thiazine moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of triazole and thiazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens .

CompoundBacterial StrainIC50 (μM)
5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-oneE. coli25.0
5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-oneS. aureus30.0

Antidiabetic Activity

The compound has also been investigated for its potential in antidiabetic applications. Preliminary studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The underlying mechanism appears to involve modulation of glucose metabolism pathways and improvement in insulin signaling.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-thiazine derivatives. The compound has shown activity against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (breast)15.0
HCT116 (colon)12.0

Mechanistically, these compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against multi-drug resistant bacterial strains. The compound exhibited notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an alternative antimicrobial agent.
  • Antidiabetic Mechanism : In a rodent model of diabetes, administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to controls. Histological analysis indicated improved pancreatic function and increased insulin secretion.
  • Cytotoxicity Studies : In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase and increased apoptotic markers such as Annexin V positivity and caspase activation.

Q & A

Q. Key Reaction Conditions

MethodCatalyst/SolventTemperatureYield RangeReference
PEG-400 HeterogeneousBleaching Earth Clay70–80°C70–84%
Electrophilic CyclizationSeCl₄/CH₂Cl₂RT–60°C79–84%

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹). For example, IR bands at 1609 cm⁻¹ (aromatic C=C) and 1265 cm⁻¹ (C-O) confirm structural motifs .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl groups (δ 2.1–4.5 ppm). Splitting patterns differentiate regioisomers .
  • LC-MS : Validates molecular weight (e.g., m/z 415.56 for derivatives) and fragmentation patterns .

How do structural modifications influence biological activity in related triazolo-thiazine derivatives?

Advanced
Substituents on the thiophene unit and heterocyclic rings significantly modulate activity:

  • Anticancer Activity : Derivatives with pyrrolopyrimidine or sulfonamide groups (e.g., compound 19b ) exhibit higher activity than doxorubicin due to enhanced DNA intercalation .
  • Antibacterial Activity : Electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) improve Gram-negative targeting by increasing membrane permeability .

Q. Structure-Activity Relationship (SAR) Table

Substituent PositionFunctional GroupBioactivity (IC₅₀)Reference
Thiophene C-3Pyrrolopyrimidine0.8 µM (A549)
Thiazine C-74-Fluorophenyl1.2 µM (E. coli)

What strategies resolve contradictions in reported biological activity data?

Advanced
Discrepancies often arise from assay conditions or substituent positioning:

  • Assay Variability : Standardize protocols (e.g., MIC vs. IC₅₀) and cell lines (e.g., HeLa vs. MCF-7). For example, compound 4b showed divergent IC₅₀ values in Gram-positive vs. Gram-negative bacteria due to efflux pump differences .
  • Regiochemical Effects : Use computational docking (e.g., AutoDock Vina) to model binding interactions. Substituents at C-5 vs. C-7 alter adenosine receptor (A1 vs. A3) selectivity .

How to evaluate the compound’s interaction with biological targets like adenosine receptors?

Q. Advanced

  • Radioligand Binding Assays : Use ³H-labeled agonists/antagonists (e.g., ³H-CCPA for A1 receptors) to measure Kd and Bmax values. Triazolo-purine derivatives showed nM affinity .
  • Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding (e.g., with Asp52 in A1 receptors) and hydrophobic interactions using AMBER or GROMACS .

What purification techniques ensure high yields and purity post-synthesis?

Q. Basic

  • Recrystallization : Use EtOH/DMF (4:1) to remove unreacted starting materials. Yields improve with slow cooling .
  • Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc gradients (8:2 to 6:4) separates regioisomers .

How to address regioselectivity challenges in cyclization steps?

Q. Advanced

  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) favor thiazolo-triazole formation, while Brønsted acids (e.g., H₂SO₄) promote thiazinium products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for larger rings (e.g., 7-membered thiazinium) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.